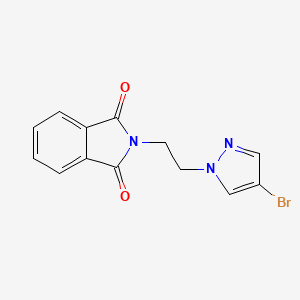

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide

説明

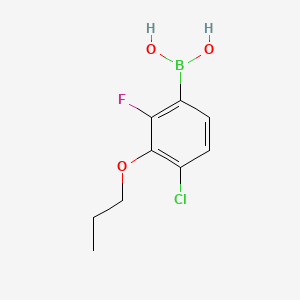

“N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide” is a chemical compound with the CAS Number: 1226808-60-1 . Its molecular formula is C13H10BrN3O2 and it has a molecular weight of 320.15 . The IUPAC name for this compound is 2-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione .

Molecular Structure Analysis

The InChI code for “N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide” is 1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis

“N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide” is stored at refrigerated temperatures .科学的研究の応用

Pharmaceutical Synthesis

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide serves as a valuable building block for designing novel pharmaceuticals. Researchers have exploited its isoindoline scaffold to create derivatives with potential therapeutic properties. By modifying substituents on the pyrazole ring, scientists can fine-tune the compound’s biological activity .

Herbicides and Pesticides

The compound’s structural features make it suitable for herbicide and pesticide development. Researchers investigate its effectiveness in controlling unwanted plant growth or pests. The isoindoline core provides a stable framework for incorporating functional groups that enhance herbicidal or pesticidal activity .

Colorants and Dyes

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide derivatives can serve as colorants and dyes. Their absorption and emission properties can be tailored by modifying the pyrazole moiety. These compounds find applications in textiles, ink formulations, and other color-related industries .

Polymer Additives

The compound’s reactivity allows it to participate in polymerization reactions. Researchers explore its incorporation into polymer matrices to enhance material properties. These modified polymers may exhibit improved mechanical strength, thermal stability, or other desirable characteristics .

Organic Synthesis

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide serves as a versatile intermediate in organic synthesis. Chemists use it to construct more complex molecules by functionalizing the pyrazole ring. Its stability and ease of handling make it a valuable tool in synthetic chemistry .

Photochromic Materials

The isoindoline-1,3-dione core can undergo reversible photochemical transformations. Researchers explore its potential as a photochromic material, which changes color upon exposure to light. Applications include optical switches, data storage, and smart materials .

Safety and Hazards

特性

IUPAC Name |

2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIYPADYPQQLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682002 | |

| Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide | |

CAS RN |

1226808-60-1 | |

| Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)